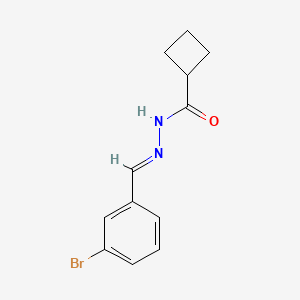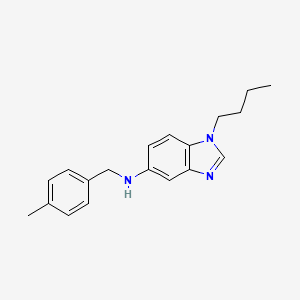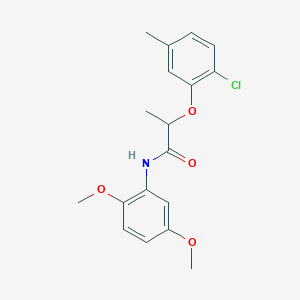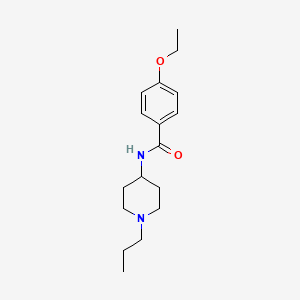![molecular formula C17H20N2O3 B4667801 N'-[3-(pentyloxy)benzylidene]-2-furohydrazide](/img/structure/B4667801.png)
N'-[3-(pentyloxy)benzylidene]-2-furohydrazide
Übersicht
Beschreibung
N-[3-(pentyloxy)benzylidene]-2-furohydrazide, also known as PBFH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a furohydrazide derivative that exhibits potential anti-cancer activity.
Wirkmechanismus
N'-[3-(pentyloxy)benzylidene]-2-furohydrazide exerts its anti-cancer activity by targeting multiple signaling pathways involved in cancer cell proliferation and survival. It inhibits the PI3K/Akt pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival and growth. N'-[3-(pentyloxy)benzylidene]-2-furohydrazide also activates the caspase cascade, leading to apoptosis in cancer cells. Additionally, N'-[3-(pentyloxy)benzylidene]-2-furohydrazide inhibits the expression of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis.
Biochemical and physiological effects:
N'-[3-(pentyloxy)benzylidene]-2-furohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells. In animal studies, N'-[3-(pentyloxy)benzylidene]-2-furohydrazide has been found to inhibit tumor growth and metastasis without causing significant toxicity. N'-[3-(pentyloxy)benzylidene]-2-furohydrazide has also been shown to modulate the expression of various genes involved in cancer progression and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[3-(pentyloxy)benzylidene]-2-furohydrazide exhibits potent anti-cancer activity and has shown promising results in preclinical studies. However, its efficacy and safety in humans are yet to be determined. N'-[3-(pentyloxy)benzylidene]-2-furohydrazide has limited solubility in water, which may pose challenges in its formulation for clinical use. Furthermore, the high cost of synthesis may limit its availability for research purposes.
Zukünftige Richtungen
Further research is needed to determine the efficacy and safety of N'-[3-(pentyloxy)benzylidene]-2-furohydrazide in humans. The development of more efficient synthesis methods and formulations may increase its availability and accessibility for research and clinical use. Additionally, the identification of biomarkers that predict the response to N'-[3-(pentyloxy)benzylidene]-2-furohydrazide treatment may improve patient selection and treatment outcomes. Further studies are also needed to investigate the potential of N'-[3-(pentyloxy)benzylidene]-2-furohydrazide in combination with other anti-cancer agents for improved efficacy.
In conclusion, N'-[3-(pentyloxy)benzylidene]-2-furohydrazide is a synthetic compound that exhibits potent anti-cancer activity by targeting multiple signaling pathways involved in cancer progression and metastasis. Further research is needed to determine its efficacy and safety in humans and to identify biomarkers that predict the response to treatment. The development of more efficient synthesis methods and formulations may increase its availability and accessibility for research and clinical use.
Wissenschaftliche Forschungsanwendungen
N'-[3-(pentyloxy)benzylidene]-2-furohydrazide has been extensively studied for its anti-cancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N'-[3-(pentyloxy)benzylidene]-2-furohydrazide induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt pathway. Furthermore, N'-[3-(pentyloxy)benzylidene]-2-furohydrazide has been found to inhibit the migration and invasion of cancer cells, which are essential steps in the metastatic process.
Eigenschaften
IUPAC Name |
N-[(E)-(3-pentoxyphenyl)methylideneamino]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-3-4-10-21-15-8-5-7-14(12-15)13-18-19-17(20)16-9-6-11-22-16/h5-9,11-13H,2-4,10H2,1H3,(H,19,20)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFKPYYOCZMEBE-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C=NNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4667725.png)

![N,N'-bis[4-(aminosulfonyl)phenyl]hexanediamide](/img/structure/B4667741.png)
![N-{3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4667744.png)
![2-methyl-4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4667749.png)
![2-{4-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4667774.png)



![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4667797.png)

![ethyl 4-{[(4-methoxyphenyl)sulfonyl]amino}-3-methylbenzoate](/img/structure/B4667816.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B4667820.png)
![1-(4-bromophenyl)-3-[(4-methyl-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B4667821.png)